
3-oxo-4-(pyridin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-oxo-4-(pyridin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as TPP or thiophene-pyridine-piperazine.
作用機序
The mechanism of action of TPP is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and proteins, which may contribute to its anti-tumor and anti-inflammatory properties. TPP has also been shown to have an effect on the central nervous system, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
TPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to have an effect on the central nervous system, which may explain its potential use in the treatment of neurological disorders. However, further research is needed to fully understand the biochemical and physiological effects of TPP.
実験室実験の利点と制限
TPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a viable option for research purposes. It also has a wide range of potential applications in various fields of research. However, one limitation of TPP is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research related to TPP. One area of interest is its potential use in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating these disorders. Another area of interest is its potential as an anti-viral and anti-bacterial agent. Research in this area could lead to the development of new treatments for infectious diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of TPP, which could lead to new discoveries in the field of medicinal chemistry.
合成法
The synthesis of TPP involves the reaction of 3-aminopyridine with 2-thiophenecarboxylic acid to form 3-(2-thiophenecarbonyl)pyridine. This intermediate is then reacted with piperazine and acetic anhydride to form the final product, 3-oxo-4-(pyridin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide. The synthesis of TPP has been optimized to increase yield and purity, making it a viable option for research purposes.
科学的研究の応用
TPP has been studied for its potential applications in various fields of research. In the field of medicinal chemistry, TPP has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential as an anti-viral and anti-bacterial agent. In addition, TPP has been investigated for its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-oxo-4-pyridin-3-yl-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-13-10-17(14(20)16-12-4-2-8-21-12)6-7-18(13)11-3-1-5-15-9-11/h1-5,8-9H,6-7,10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGXCIDJHRTFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NC2=CC=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

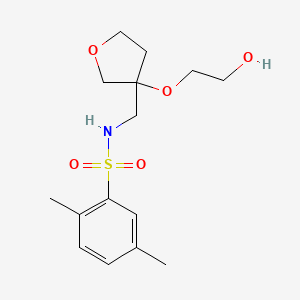
![2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2925283.png)
![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)

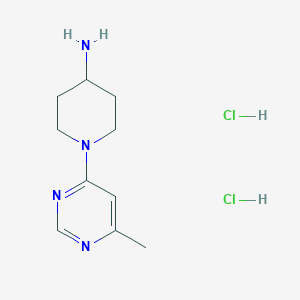

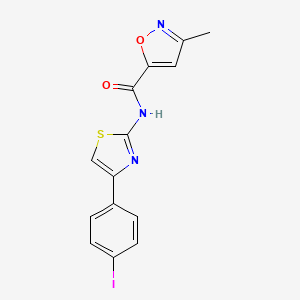

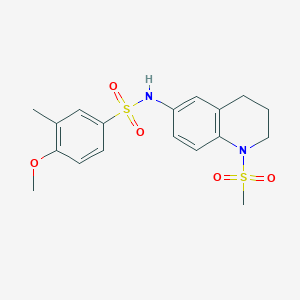


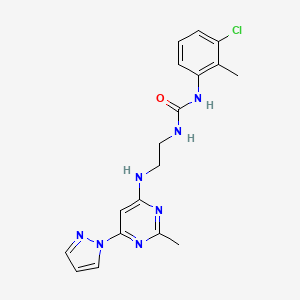
![3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde](/img/structure/B2925303.png)
